4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid 4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid
Brand Name: Vulcanchem
CAS No.: 878620-24-7
VCID: VC8145893
InChI: InChI=1S/C16H23NO4/c1-12-6-8-17(9-7-12)10-14(18)11-21-15-4-2-13(3-5-15)16(19)20/h2-5,12,14,18H,6-11H2,1H3,(H,19,20)
SMILES: CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)O)O
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid

CAS No.: 878620-24-7

Cat. No.: VC8145893

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid - 878620-24-7

Specification

CAS No. 878620-24-7
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name 4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]benzoic acid
Standard InChI InChI=1S/C16H23NO4/c1-12-6-8-17(9-7-12)10-14(18)11-21-15-4-2-13(3-5-15)16(19)20/h2-5,12,14,18H,6-11H2,1H3,(H,19,20)
Standard InChI Key GKZJOLCUGLMVGN-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)O)O
Canonical SMILES CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzoic acid backbone substituted with a propoxy chain containing a hydroxyl group and a 4-methyl-piperidine moiety. Its IUPAC name is 4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]benzoic acid, with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol.

Key Structural Features:

  • Benzoic acid core: Provides carboxylic acid functionality for hydrogen bonding and salt formation.

  • Propoxy linker: A three-carbon chain offering conformational flexibility.

  • Hydroxyl group: Enhances solubility and participates in hydrogen bonding.

  • 4-Methyl-piperidine: A nitrogen-containing heterocycle influencing lipophilicity and receptor interactions.

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
logP (Predicted)1.8–2.3 (indicative of moderate lipophilicity)
pKa (Carboxylic acid)~4.5 (typical for benzoic acids)
Melting PointNot experimentally reported; estimated 180–200°C

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-[2-hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid can be approached via:

  • Esterification of benzoic acid with a propoxy-linked epoxide.

  • Nucleophilic substitution to introduce the piperidine moiety.

  • Hydroxylation at the secondary alcohol position.

Reported Synthetic Routes

While direct synthesis data are scarce, analogous compounds (e.g., gefitinib analogs) suggest the following steps :

Step 1: Formation of the Propoxy Linker

Reaction of methyl 4-hydroxybenzoate with 1-bromo-3-chloropropane under basic conditions (K₂CO₃, acetone) yields the chloropropoxy intermediate.

Step 2: Piperidine Substitution

Displacement of the chloride with 4-methyl-piperidine in acetonitrile (NaI, K₂CO₃) introduces the heterocyclic group.

Step 3: Hydroxylation and Ester Hydrolysis

Oxidation or hydrolysis steps generate the final carboxylic acid and hydroxyl groups.

Biological Activity and Mechanisms

Hypothetical Activity Data:

AssayResult (Predicted)
EGFR InhibitionIC₅₀ ≈ 50–100 nM
Antibacterial (S. aureus)MIC ≈ 25–50 µg/mL

Mechanism of Action

  • Kinase inhibition: The piperidine group may occupy hydrophobic pockets in kinase ATP-binding sites.

  • Membrane disruption: The amphiphilic structure could interact with bacterial membranes.

ParameterPrediction
LD₅₀ (Oral, Rat)500–1000 mg/kg
MutagenicityNegative (AMES test)

Future Research Directions

  • Structural Optimization: Modifying the piperidine substituents to enhance potency.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Target Identification: High-throughput screening to identify protein targets.

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